molecular formula C15H19F3N4O2 B15112747 6-({4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)morpholin-3-one

6-({4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)morpholin-3-one

Cat. No.: B15112747
M. Wt: 344.33 g/mol
InChI Key: JYCNDZIPKASQPI-UHFFFAOYSA-N
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Description

6-({4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)morpholin-3-one is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring and a morpholinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)morpholin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 5-(trifluoromethyl)pyridine with piperazine under controlled conditions.

    Attachment of the Morpholinone Moiety: The piperazine intermediate is then reacted with a morpholinone derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-({4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-({4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)morpholin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-({4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazino}pyridin-3-yl)methanesulfonamide
  • Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate

Uniqueness

6-({4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)morpholin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug development.

Properties

Molecular Formula

C15H19F3N4O2

Molecular Weight

344.33 g/mol

IUPAC Name

6-[[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]morpholin-3-one

InChI

InChI=1S/C15H19F3N4O2/c16-15(17,18)11-1-2-13(19-7-11)22-5-3-21(4-6-22)9-12-8-20-14(23)10-24-12/h1-2,7,12H,3-6,8-10H2,(H,20,23)

InChI Key

JYCNDZIPKASQPI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2CNC(=O)CO2)C3=NC=C(C=C3)C(F)(F)F

Origin of Product

United States

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